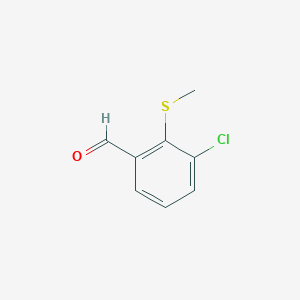

3-Chloro-2-(methylsulfanyl)benzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYQUIJZJIYZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halo and Thioether Substituted Aromatic Aldehydes

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. brieflands.com The introduction of halogen and thioether substituents onto the benzaldehyde (B42025) scaffold dramatically expands its synthetic utility for several key reasons.

Orthogonal Reactivity: The chloro, methylsulfanyl (thioether), and aldehyde groups exhibit distinct chemical reactivities. The aldehyde is a prime site for nucleophilic addition and condensation reactions. brieflands.com The chloro group, a halogen, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) under specific conditions. The thioether group can be selectively oxidized to sulfoxides and sulfones, which in turn can act as powerful directing groups or be used in elimination reactions. This orthogonality allows for a stepwise and controlled functionalization of the molecule.

Precursors for Heterocyclic Synthesis: Polysubstituted aromatic compounds are invaluable in the construction of heterocyclic systems, which form the core of many pharmaceuticals and functional materials. The strategic placement of chloro, thioether, and aldehyde functionalities provides multiple reactive handles for intramolecular cyclization reactions, leading to the formation of complex fused-ring systems.

Research Trajectories in the Synthesis of Complex Aromatic Systems

The development of novel synthetic methodologies for creating complex and highly functionalized aromatic systems is a major driver of contemporary organic chemistry. Research in this area is characterized by a push towards greater efficiency, selectivity, and sustainability.

One significant trend is the advancement of C-H activation and functionalization. researchgate.netresearchgate.net This approach seeks to directly convert the ubiquitous C-H bonds on an aromatic ring into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For aldehydes, this often involves the use of transient directing groups that temporarily bind to the aldehyde, positioning a metal catalyst to selectively activate a specific C-H bond (typically at the ortho position). researchgate.net

Another key trajectory is the development of novel catalytic systems that can tolerate a wide range of functional groups. nih.gov This is crucial when dealing with molecules like 3-Chloro-2-(methylsulfanyl)benzaldehyde, where multiple reactive sites are present. Modern catalysts, particularly those based on palladium, copper, and iridium, have enabled chemists to perform highly selective transformations on one functional group while leaving others intact. researchgate.net

Furthermore, there is a growing interest in desaturative approaches to aromatic aldehyde synthesis. nih.gov These methods start from saturated cyclic precursors and introduce the aromatic ring through a final oxidation or elimination step. This strategy allows for the stereocontrolled installation of substituents on the saturated ring, which can then be translated into a specific substitution pattern on the final aromatic product, overcoming some of the inherent selectivity challenges of classical electrophilic aromatic substitution. nih.gov

Unveiling the Profile of 3 Chloro 2 Methylsulfanyl Benzaldehyde: Current Knowledge and Research Gaps

Strategies for Introducing the Methylsulfanyl Moiety

The formation of the C-S bond is a pivotal step in the synthesis of this compound. This can be achieved through several methods, primarily involving the reaction of a sulfur-based nucleophile with an electrophilic aromatic ring or through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl thioethers. This reaction typically requires an aromatic ring that is activated by at least one strong electron-withdrawing group and possesses a good leaving group, such as a halogen. In a potential synthesis of the target compound, a precursor like 2,3-dichlorobenzaldehyde (B127699) could be used. The aldehyde group acts as a moderate activating group, facilitating the displacement of one of the chloro substituents by a thiolate nucleophile, such as sodium thiomethoxide.

The regioselectivity of the substitution is governed by the relative activation of the positions ortho and para to the electron-withdrawing group. In 2,3-dichlorobenzaldehyde, the C-2 position is ortho to the aldehyde, while the C-3 position is meta. Therefore, nucleophilic attack is more likely to occur at the C-2 position, displacing the chlorine atom to yield the desired this compound. The reaction is typically carried out in a polar aprotic solvent. chemrxiv.orgwuxiapptec.com

| Precursor | Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2,3-Dichlorobenzaldehyde | Sodium thiomethoxide | DMF | Room Temp. to 65°C | This compound |

| 2-Fluoro-3-chlorobenzaldehyde | Sodium thiomethoxide | DMSO | Room Temp. | This compound |

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for C-S bond formation. scispace.com Catalysts based on copper and palladium are most commonly employed for this transformation. uu.nlnih.gov These methods can tolerate a wider range of functional groups compared to SNAr reactions and often proceed under milder conditions.

For instance, a copper-catalyzed coupling reaction could be envisioned between a dihalogenated precursor, such as 2,3-dichlorobenzaldehyde or 3-chloro-2-iodobenzaldehyde, and a thiol source like methanethiol (B179389) or its salt. uu.nl Copper(I) salts, such as CuI, are often effective catalysts, sometimes in the presence of a ligand to facilitate the catalytic cycle. nih.gov Palladium-catalyzed reactions, while also effective, can be sensitive to poisoning by sulfur compounds, requiring careful selection of ligands and reaction conditions. nih.gov

| Aryl Halide Precursor | Sulfur Source | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloro-2-iodobenzaldehyde | Methanethiol | CuI (5 mol%) | Cs₂CO₃ | DMSO | Good |

| 2,3-Dichlorobenzaldehyde | Sodium thiomethoxide | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | Moderate-Good |

Methods for Incorporating the Chloro Substituent

The introduction of the chlorine atom at the C-3 position must be controlled to achieve the correct isomer. This can be accomplished either by direct halogenation of a suitable precursor or by using a starting material that already contains the chlorine atom in the desired position.

Direct chlorination of an aromatic ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. For a precursor such as 2-(methylsulfanyl)benzaldehyde, the methylsulfanyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.

The powerful ortho-, para-directing effect of the methylsulfanyl group would strongly favor chlorination at the C-4 and C-6 positions. The aldehyde's meta-directing effect would favor substitution at C-3 and C-5. The position of interest, C-3, is meta to the aldehyde but ortho to the methylsulfanyl group. The outcome of the reaction would depend on the balance of these electronic effects and the steric hindrance. Electrophilic chlorinating agents like N-Chlorosuccinimide (NCS) or sulfuryl chloride in an appropriate solvent can be used for this purpose. researchgate.netresearchgate.net Achieving high selectivity for the C-3 position via this route can be challenging due to the competing directing effects.

A more reliable strategy to ensure the correct placement of the chloro group is to begin with a precursor that is already chlorinated at the desired positions. A common and effective approach involves starting with 2,3-dichlorotoluene (B105489). This starting material can be converted to 2,3-dichlorobenzaldehyde through a variety of methods, such as free-radical bromination of the methyl group followed by hydrolysis and oxidation. google.comchemicalbook.com

Once 2,3-dichlorobenzaldehyde is obtained, the synthesis can proceed by introducing the methylsulfanyl group via nucleophilic aromatic substitution, as described in section 2.1.1. This multi-step, precursor-based approach offers superior control over the regiochemistry compared to direct chlorination. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 2,3-Dichlorotoluene | N-Bromosuccinimide, AIBN | 2,3-Dichlorobenzyl bromide | ~85 |

| 2 | 2,3-Dichlorobenzyl bromide | Na₂CO₃ (aq.), then oxidation (e.g., PCC) | 2,3-Dichlorobenzaldehyde | ~70-80 |

| 3 | 2,3-Dichlorobenzaldehyde | NaSMe, DMF | This compound | ~75 |

Formation and Functionalization of the Aldehyde Group

The introduction of the formyl (-CHO) group is a key functionalization step. This can be achieved either by formylating a pre-existing aromatic ring or by modifying a group already present on the ring.

One of the most common methods for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comjk-sci.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. A suitable precursor for this reaction would be 1-chloro-2-(methylsulfanyl)benzene. The methylsulfanyl group is an activating, ortho-, para-director, which would direct the formylation to the position ortho to it (and meta to the chloro group), yielding the desired product.

Another powerful technique is directed ortho-lithiation. thieme-connect.de In this method, a directing group on the aromatic ring complexes with an organolithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile. The methylsulfanyl group can serve as a directing group. Starting with 1-chloro-2-(methylsulfanyl)benzene, ortho-lithiation would occur at the C-6 position, which is ortho to the directing methylsulfanyl group. Subsequent quenching with DMF would introduce the aldehyde group at this position, leading to this compound. thieme-connect.denih.gov

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | 1-Chloro-2-(methylsulfanyl)benzene | POCl₃, DMF | Suitable for electron-rich arenes; regioselectivity directed by activating groups. |

| Directed ortho-Lithiation | 1-Chloro-2-(methylsulfanyl)benzene | 1. n-BuLi, TMEDA 2. DMF | High regioselectivity controlled by the directing group; requires low temperatures. |

Oxidation of Precursor Alcohols or Methyl Groups

A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding precursor alcohol, (2-chloro-6-(methylthio)phenyl)methanol. nih.govresearchgate.netresearchgate.net This transformation is a common strategy in organic synthesis for the preparation of aldehydes. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used oxidizing agents for the conversion of benzyl (B1604629) alcohols to benzaldehydes include chromium (VI)-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and 2,4'-bipyridinium chlorochromate. researchgate.net Additionally, manganese dioxide (MnO2) is a mild and selective reagent for the oxidation of benzylic and allylic alcohols. Other modern oxidation systems, such as those catalyzed by copper in the presence of reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), offer environmentally benign alternatives under mild reaction conditions. nih.gov

The oxidation of a methyl group on the benzene (B151609) ring to a formyl group is another potential, though often more challenging, synthetic route. This typically requires stronger oxidizing agents and may suffer from over-oxidation to the corresponding carboxylic acid.

Formylation Reactions

Formylation reactions provide a direct method for introducing an aldehyde group onto an aromatic ring. For a substrate like 1-chloro-2-(methylthio)benzene, electrophilic aromatic substitution using a formylating agent can, in principle, yield the desired benzaldehyde (B42025). Classic formylation methods include the Gattermann-Koch reaction (using carbon monoxide and hydrochloric acid under high pressure with a catalyst) and the Vilsmeier-Haack reaction (using a substituted amide like dimethylformamide and phosphorus oxychloride).

The regioselectivity of the formylation is directed by the existing substituents on the benzene ring. In the case of 1-chloro-2-(methylthio)benzene, the chloro group is deactivating and ortho-, para-directing, while the methylsulfanyl group is activating and ortho-, para-directing. The interplay of these electronic effects will determine the position of the incoming formyl group.

Multi-Step Synthetic Sequences and Orthogonal Protection Strategies

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences where the order of reactions is critical. libretexts.orgstackexchange.com When multiple reactive functional groups are present, protecting group strategies become essential to prevent unwanted side reactions. numberanalytics.comjocpr.com

Orthogonal protection is a key concept in such syntheses. numberanalytics.comfiveable.methieme-connect.de This strategy involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. numberanalytics.comjocpr.com This allows for the selective deprotection and subsequent reaction of different functional groups within the same molecule in a controlled manner. numberanalytics.comfiveable.me For instance, in a molecule containing both a hydroxyl and an amino group, one might use a silyl (B83357) ether to protect the alcohol and a carbamate (B1207046) to protect the amine. The silyl group can be removed with fluoride (B91410) ions, while the carbamate can be cleaved by acid or hydrogenolysis, allowing for independent manipulation of each functional group. numberanalytics.com

In the context of synthesizing substituted benzaldehydes, a multi-step approach might involve:

Introduction of the chloro and methylsulfanyl groups onto the benzene ring.

Protection of a precursor to the aldehyde functionality, such as a hydroxymethyl group.

Further manipulation of other parts of the molecule.

Deprotection and subsequent oxidation of the hydroxymethyl group to the aldehyde. libretexts.org

A hypothetical multi-step synthesis could start from a readily available substituted benzene derivative. For example, starting with 2,6-dichlorotoluene, one could selectively substitute one of the chloro groups with a methylthiolate group. google.com The subsequent oxidation of the methyl group would then yield the target benzaldehyde. The success of such a sequence depends on the careful selection of reagents and reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.

Advanced Synthetic Techniques and Catalysis in Synthesis

Modern organic synthesis increasingly relies on advanced techniques and catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of substituted benzaldehydes.

Phase-Transfer Catalysis in Alkylation and Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). jocpr.comjocpr.comacsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of one reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. acsgcipr.org

In the context of synthesizing precursors for this compound, PTC can be particularly useful for S-alkylation reactions. jocpr.comjocpr.comresearchgate.net For example, the reaction of 2-chlorothiophenol (B146423) with a methylating agent (like methyl iodide) in a biphasic system of an organic solvent and aqueous sodium hydroxide (B78521) can be significantly accelerated by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). jocpr.comjocpr.com The catalyst transports the thiophenoxide anion from the aqueous phase to the organic phase, where it reacts with the methylating agent. This method often leads to higher yields and milder reaction conditions compared to homogeneous reactions. jocpr.comresearchgate.net

| Catalyst | Reactants | Product | Phase System | Reference |

| Tetrabutylammonium bromide (TBAB) | Thiophenol, Alkyl Halide | Alkyl Phenyl Sulfide (B99878) | Liquid-Liquid or Liquid-Liquid-Liquid | jocpr.com, jocpr.com |

| Cinchona Alkaloid Derivative | N-Acylsulfenamide, Alkylating Agent | Chiral Sulfilimine | Biphasic Aqueous | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. researchgate.netacs.orgnih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. acs.orgnih.govrasayanjournal.co.in

For the synthesis of substituted benzaldehydes, microwave irradiation can be applied to various reaction types, including oxidation and condensation reactions. researchgate.netnih.govrasayanjournal.co.in For example, the oxidation of benzyl alcohols to benzaldehydes can often be completed in a matter of minutes under microwave irradiation, whereas conventional heating might require several hours. rasayanjournal.co.in Similarly, formylation and other substitution reactions can benefit from the enhanced reaction rates provided by microwave heating. researchgate.net The solvent-free Claisen-Schmidt condensation of aldehydes with acetone (B3395972) to form benzalacetones is another example where microwave activation has been shown to be highly efficient, providing excellent yields in short reaction times. nih.gov

| Reaction Type | Reactants | Product | Conditions | Reference |

| Benzoin Condensation | Benzaldehyde | Benzoin | 70 W, 5 min | acs.org |

| Claisen-Schmidt Condensation | Aldehyde, Acetone | Benzalacetone | 5 W, 10-15 min, 40-50°C | nih.gov |

| SNAr Substitution | 4-Halobenzaldehydes, Imidazole/Piperidine | Substituted Benzaldehydes | Solventless, on Al2O3 | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions Relevant to Substituted Benzaldehydes

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netacs.orgpku.edu.cn Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings have become indispensable tools for the synthesis of complex organic molecules, including highly substituted benzaldehydes. acs.orgrug.nlresearchgate.net

While direct C-H functionalization of aldehydes is an emerging field, a more common strategy involves the use of a halogenated benzaldehyde precursor in a cross-coupling reaction. researchgate.net For example, a dihalobenzaldehyde could be selectively coupled with an organoboron reagent (in a Suzuki-Miyaura reaction) or an organotin reagent (in a Stille reaction) to introduce a new substituent. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield.

Recent advancements have also demonstrated the possibility of using aldehydes as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions, proceeding through a deformylative cross-coupling mechanism under base-free conditions. nih.gov This unconventional approach expands the utility of aldehydes in cross-coupling chemistry. Furthermore, nickel-catalyzed reductive cross-coupling of benzaldehyde-derived acetals with anhydrides or vinyl triflates provides a modular route to α-substituted ethers, which can be precursors to functionalized benzaldehydes. acs.org

| Coupling Reaction | Catalyst System | Coupling Partners | Product Type | Reference |

| Suzuki-Miyaura | Palladium catalysts (e.g., Pd(OAc)2, [PdP(t-Bu)3Br]2) | Organoboron reagent, Organohalide | Biaryls | acs.org |

| Deformylative Suzuki-Miyaura | Nickel catalysts | Aldehyde, Organoboron reagent | Biaryls | nih.gov |

| Reductive Cross-Coupling | Nickel catalysts | Benzaldehyde-derived acetal (B89532), Anhydride/Vinyl triflate | α-Substituted ethers | acs.org |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Route A: Diazotization and Subsequent Formylation

This pathway commences with the commercially available 3-chloro-2-methylaniline (B42847). The synthesis involves two main transformations:

Synthesis of the Thioether Precursor : 3-chloro-2-methylaniline is converted into a diazonium salt, which then undergoes reaction with a methyl mercaptide salt (e.g., sodium methyl mercaptide) to yield 1-chloro-2-methyl-3-(methylsulfanyl)benzene. This reaction has been reported in patent literature with high efficiency, achieving yields of over 80%. google.com

Formylation : The resulting thioanisole (B89551) derivative is then formylated to introduce the aldehyde group. The Vilsmeier-Haack reaction (using reagents like POCl₃/DMF) is a common method for formylating electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgijpcbs.com The methylsulfanyl (-SMe) group is an activating ortho-, para-director. However, in the precursor, the positions ortho and para to the -SMe group are sterically hindered or blocked by the existing chloro and methyl substituents, which can complicate the regioselectivity and efficiency of this final step. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups also influence the outcome.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes 2,3-dichlorobenzaldehyde as the starting material and relies on a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of Starting Material : 2,3-dichlorobenzaldehyde can be synthesized from 2,3-dichlorotoluene via oxidation, with reported yields around 72%. dntb.gov.ua

SNAr Reaction : The key step is the selective substitution of one chlorine atom with a methylthiolate nucleophile (e.g., from sodium thiomethoxide). The aldehyde group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions. In 2,3-dichlorobenzaldehyde, the chlorine at the C2 position is ortho to the aldehyde, whereas the C3 chlorine is meta. Consequently, the C2 position is significantly more activated, leading to a highly regioselective substitution to form the desired this compound.

Efficiency and Selectivity: This route is potentially highly selective due to the strong directing effect of the aldehyde group in SNAr reactions. zenodo.org The efficiency hinges on the yield of the substitution step. Given the activation provided by the ortho-aldehyde, a good conversion can be anticipated. The two-step sequence, starting from a readily prepared dichlorotoluene, makes it an attractive and potentially efficient pathway.

Route C: Directed Ortho-lithiation

This strategy builds the substitution pattern onto a 3-chlorobenzaldehyde (B42229) framework. It involves three key stages:

Protection : The reactive aldehyde group of 3-chlorobenzaldehyde is first protected, typically as a diethyl acetal, to prevent it from reacting with the strong base used in the next step.

Directed Ortho-lithiation and Quenching : The acetal group is a powerful directed metalation group, guiding a strong lithium base (like n-butyllithium) to deprotonate the adjacent C2 position. The resulting lithiated intermediate is then "quenched" with an electrophile, dimethyl disulfide (DMDS), which introduces the methylsulfanyl group at the C2 position. This method offers excellent regiocontrol. diva-portal.org

Deprotection : The final step is the acidic hydrolysis of the acetal to regenerate the aldehyde functionality.

Comparative Summary

| Feature | Route A: Diazotization | Route B: SNAr | Route C: Ortho-lithiation |

| Starting Material | 3-Chloro-2-methylaniline | 2,3-Dichlorotoluene | 3-Chlorobenzaldehyde |

| Number of Steps | 2 | 2 | 3 |

| Key Reaction | Diazotization / Formylation | Oxidation / SNAr | Acetal Formation / Lithiation / Deprotection |

| Efficiency (Yield) | Potentially high, but dependent on challenging formylation step. | Good potential for high overall yield. | Moderate, as it is a 3-step process. |

| Selectivity | Formylation step may lack high regioselectivity due to steric hindrance. | Excellent regioselectivity is expected in the SNAr step. | Excellent regioselectivity is achieved through directed lithiation. |

| Primary Advantage | Utilizes a different class of starting material. | High selectivity and potentially high yield in a short sequence. | Predictable and excellent regiochemical control. |

| Primary Disadvantage | Potentially poor selectivity and yield in the final formylation step. | Relies on the availability and synthesis of the specific dichlorotoluene starting material. | Longer reaction sequence may lead to a lower overall yield. |

Reactions at the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes oxidation, reduction, and various condensation and nucleophilic addition reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2-(methylsulfanyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. vaia.comlibretexts.org A variety of oxidizing agents can be employed to achieve this conversion, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in H₂SO₄), and milder oxidants like Oxone. libretexts.orgorganic-chemistry.org For instance, selenium-catalyzed oxidation using hydrogen peroxide offers a greener alternative for converting benzaldehydes to their respective benzoic acids. mdpi.com The general transformation is depicted below:

Starting Material: this compound

Product: 3-Chloro-2-(methylsulfanyl)benzoic acid

Reagents: KMnO₄, Jones Reagent, Oxone, H₂O₂/(PhSe)₂ libretexts.orgorganic-chemistry.orgmdpi.com

| Reactant | Product | Oxidizing Agent |

| This compound | 3-Chloro-2-(methylsulfanyl)benzoic acid | KMnO₄, Jones Reagent, or other suitable oxidants |

Reduction to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (3-Chloro-2-(methylsulfanyl)phenyl)methanol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For example, NaBH₄ is a milder reducing agent than LiAlH₄ and is often preferred for its selectivity. A study on the reduction of benzaldehyde derivatives demonstrated the effectiveness of aluminum isopropoxide and aluminum tert-butoxide as catalysts. google.com

Starting Material: this compound

Product: (3-Chloro-2-(methylsulfanyl)phenyl)methanol

Reagents: NaBH₄, LiAlH₄, H₂/Catalyst, Al(OiPr)₃, Al(OtBu)₃ google.com

| Reactant | Product | Reducing Agent |

| This compound | (3-Chloro-2-(methylsulfanyl)phenyl)methanol | NaBH₄, LiAlH₄, or H₂/Catalyst |

Condensation and Nucleophilic Addition Reactions

The aldehyde group is electrophilic and thus susceptible to nucleophilic attack. This reactivity allows for a variety of condensation and nucleophilic addition reactions, which are fundamental for carbon-carbon bond formation.

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, this compound can react with ketones or other enolizable carbonyl compounds in what is known as a Claisen-Schmidt condensation. For example, a solvent-free aldol condensation between a benzaldehyde derivative and acetophenone (B1666503) can be achieved by grinding the reactants with sodium hydroxide. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, in the presence of a weak base. Knoevenagel condensations of aromatic aldehydes have been successfully carried out using catalysts like morpholine/acetic acid. researchgate.net

Darzens Condensation: This reaction, which forms an α,β-epoxy ester (a glycidic ester), involves the reaction of an aldehyde with an α-haloester in the presence of a base. A typical procedure involves adding a solution of the benzaldehyde and methyl chloroacetate (B1199739) to a cooled solution of sodium in methanol. chemspider.com

Wittig Reaction: While not explicitly detailed for this specific compound in the provided context, the Wittig reaction is a general and powerful method for converting aldehydes into alkenes.

These reactions are pivotal in synthesizing more complex molecular architectures from simpler aldehyde precursors. nih.gov

Reactivity of the Chloro Substituent

The chlorine atom attached to the benzene ring is generally unreactive towards nucleophilic substitution under normal conditions. However, its reactivity can be enhanced, particularly in the context of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this compound, the aldehyde and methylsulfanyl groups are not sufficiently electron-withdrawing to strongly activate the chloro substituent for traditional SNAr reactions. However, under forcing conditions or with highly reactive nucleophiles, substitution may occur. For example, the reaction of 3-nitro-4-chlorobenzaldehyde with sodium phenoxides has been studied, demonstrating that the nitro group activates the adjacent chlorine for substitution. zenodo.org While the electronic effects in this compound are different, this illustrates the principle of activation in SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. rsc.org It is a versatile method for creating biaryl compounds. The Suzuki-Miyaura coupling of aryl chlorides is well-established and can be performed with low catalyst loadings, even in water. rsc.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This method is known for its high functional group tolerance and has been successfully applied to aryl chlorides. researchgate.netnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful method for vinylation of aryl halides. nih.gov While aryl bromides and iodides are more reactive, conditions have been developed for the Heck coupling of aryl chlorides. researchgate.net

The general scheme for these cross-coupling reactions is as follows:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | Biaryl or Substituted Alkene/Alkyne |

| Negishi | Organozinc Reagent | Palladium or Nickel Catalyst | Biaryl or Alkylated Arene |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

Metal-Halogen Exchange and Subsequent Quenching

Metal-halogen exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a new organolithium species and an alkyl halide. wikipedia.orgnumberanalytics.com The newly formed aryllithium is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles.

In the case of this compound, a metal-halogen exchange at the C-3 position would generate 2-(methylsulfanyl)benzaldehyde-3-yllithium. However, several factors must be considered for this transformation to be successful. The rate of lithium-halogen exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org Therefore, the exchange with a chloro substituent is generally slower than with bromo or iodo substituents. harvard.edu

A significant challenge in performing a metal-halogen exchange on this compound is the presence of the aldehyde functional group. Organolithium reagents are highly reactive towards aldehydes, leading to nucleophilic addition to the carbonyl group. To prevent this undesired side reaction, the aldehyde group would need to be protected prior to the metal-halogen exchange. Common protecting groups for aldehydes include acetals and dithioacetals. Following the quenching of the aryllithium intermediate, the protecting group can be removed to regenerate the aldehyde functionality.

The general scheme for a metal-halogen exchange and subsequent quenching of a protected this compound derivative is presented below:

| Step | Reactant | Reagent | Product | Description |

| 1 | Protected this compound | R-Li | Protected 2-(methylsulfanyl)benzaldehyde-3-yllithium | Lithium-Halogen Exchange |

| 2 | Protected 2-(methylsulfanyl)benzaldehyde-3-yllithium | Electrophile (E+) | Protected 3-E-2-(methylsulfanyl)benzaldehyde | Quenching |

| 3 | Protected 3-E-2-(methylsulfanyl)benzaldehyde | Deprotection Reagent | 3-E-2-(methylsulfanyl)benzaldehyde | Deprotection |

Transformations of the Methylsulfanyl Moiety

The methylsulfanyl group (-SMe) in this compound is susceptible to a range of transformations, most notably oxidation and desulfurization.

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). The choice of oxidizing agent and reaction conditions determines the extent of oxidation. nih.govorganic-chemistry.org

Selective oxidation to the sulfoxide can often be achieved using one equivalent of an oxidizing agent under controlled conditions. Common reagents for this transformation include hydrogen peroxide in acetic acid, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov For instance, the use of hydrogen peroxide in glacial acetic acid is considered a green and highly selective method for the oxidation of sulfides to sulfoxides. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of the reagent, yields the corresponding sulfone. Reagents such as excess m-CPBA, potassium permanganate, or Oxone® are commonly employed for the synthesis of sulfones. researchgate.net A patented method for the preparation of p-methylsulfonyl benzaldehyde from p-chlorobenzaldehyde involves an initial nucleophilic substitution with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide in the presence of sulfuric acid and an oxide catalyst. google.comgoogle.com This two-step process highlights a viable route to the analogous sulfone of this compound.

The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which will affect the reactivity of the aromatic ring and the aldehyde group.

| Transformation | Starting Material | Reagent(s) | Product |

| Sulfoxidation | This compound | H₂O₂ / Acetic Acid or 1 eq. m-CPBA | 3-Chloro-2-(methylsulfinyl)benzaldehyde |

| Sulfonylation | This compound | Excess m-CPBA or Oxone® | 3-Chloro-2-(methylsulfonyl)benzaldehyde |

The methylsulfanyl group can be removed from the aromatic ring through a desulfurization reaction. A widely used method for this transformation is the treatment with Raney Nickel. organicreactions.orgbritannica.com Raney Nickel is a fine-grained, porous nickel catalyst saturated with hydrogen, which facilitates the hydrogenolysis of carbon-sulfur bonds. organicreactions.orgresearchgate.net

The desulfurization of this compound with Raney Nickel would be expected to yield 3-chloro-2-methylbenzaldehyde. This reaction effectively replaces the methylsulfanyl group with a hydrogen atom. The reaction is typically carried out by heating the substrate with a slurry of Raney Nickel in a suitable solvent, such as ethanol.

| Reaction | Starting Material | Reagent | Product |

| Desulfurization | This compound | Raney Nickel (Ni(H)) | 3-Chloro-2-methylbenzaldehyde |

Reactions Involving the Aromatic Ring System

The substitution pattern on the aromatic ring of this compound presents a complex scenario for further reactions on the ring, such as electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of an EAS reaction on a substituted benzene is governed by the electronic properties of the existing substituents. libretexts.org

In this compound, three directing groups are present:

Chloro group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. pressbooks.pub

Methylsulfanyl group (-SMe): This group is generally considered to be activating and an ortho, para-director due to the resonance donation of a lone pair of electrons from the sulfur atom.

Aldehyde group (-CHO): This group is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects. libretexts.org

The directing effects of these three groups are in competition. The powerful meta-directing and deactivating effect of the aldehyde group will strongly disfavor substitution at the ortho (C-6) and para (C-4) positions relative to it. The chloro and methylsulfanyl groups are ortho, para-directors. The positions ortho to the chloro group are C-2 and C-4, and the position para is C-6. The positions ortho to the methylsulfanyl group are C-1 and C-3, and the position para is C-5.

Considering the combined effects:

Position C-4: para to the chloro group and meta to the aldehyde.

Position C-5: para to the methylsulfanyl group and meta to the chloro group.

Position C-6: ortho to the aldehyde, para to the chloro group.

The strong deactivating nature of the aldehyde group will likely dominate, directing incoming electrophiles to the positions meta to it, which are C-4 and C-6. However, C-6 is also ortho to the aldehyde, a sterically and electronically disfavored position. Therefore, the most likely position for electrophilic attack is C-4 , which is meta to the strongly deactivating aldehyde group and para to the ortho, para-directing chloro group. The activating effect of the methylsulfanyl group is less likely to direct to C-5 due to the overriding deactivating effect of the aldehyde on the ring as a whole. Studies on the nitration of substituted benzaldehydes have shown that the regioselectivity can be influenced by the reaction conditions and the nature of the other substituents. semanticscholar.orgscirp.org

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgchem-station.com The resulting aryllithium species can then react with an electrophile. wikipedia.org

In this compound, several groups could potentially act as DMGs. The relative directing ability of these groups is crucial in determining the site of lithiation. The generally accepted hierarchy of directing ability for some relevant groups is: -CONR₂ > -CHO (after in-situ protection) > -OR > -SMe > -Cl. organic-chemistry.org

The aldehyde group itself is not compatible with organolithium reagents. However, it can be converted in situ into a directing group by reaction with a lithium amide, such as lithium N,N-dimethylaminoethanolate, to form a protected species that can direct lithiation to the C-6 position. chem-station.comharvard.edu

The methylsulfanyl group is a known, albeit weaker, DMG that would direct lithiation to the C-3 position, which is already substituted with a chlorine atom, or to the C-1 position, which is part of the aldehyde group. The chloro group is also a weak DMG, directing to C-2 and C-4.

Given the strong directing ability of a protected aldehyde group, a plausible DoM strategy would involve the in situ protection of the aldehyde, followed by lithiation. This would be expected to direct deprotonation to the C-6 position. Subsequent quenching with an electrophile would introduce a substituent at this position.

| Directing Group (in order of strength) | Potential Site of Lithiation | Feasibility |

| Protected Aldehyde (-CH(OLi)NR₂) | C-6 | High |

| Methylsulfanyl (-SMe) | C-1 (aldehyde), C-3 (chloro-substituted) | Low |

| Chloro (-Cl) | C-2 (SMe-substituted), C-4 | Moderate |

Therefore, the most promising DoM strategy for the selective functionalization of this compound would likely involve the protection of the aldehyde group to facilitate lithiation at the C-6 position.

C-H Functionalization Approaches

There is no specific information available in the searched literature detailing the C-H functionalization of this compound. General principles of C-H functionalization often involve transition metal catalysis, with metals such as palladium and rhodium being common catalysts for the activation of otherwise inert C-H bonds. These reactions are typically directed by a coordinating group on the substrate. For a molecule like this compound, both the aldehyde and the methylsulfanyl groups could potentially act as directing groups. However, without specific studies on this compound, any discussion of potential C-H functionalization pathways would be speculative and not based on documented research findings.

Cascade and Domino Reactions Facilitated by this compound

Similarly, a review of the scientific literature did not reveal any specific examples of cascade or domino reactions that are facilitated by this compound. Cascade and domino reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. These reactions are often initiated by a specific functional group within the starting material. While the aldehyde functionality in this compound could, in principle, participate in such reaction sequences, for instance, through an initial condensation or addition reaction, no published research has specifically investigated or reported such transformations for this compound.

Due to the lack of specific research on this compound in the areas of C-H functionalization and cascade/domino reactions, no detailed research findings or data tables can be provided.

Mechanistic Studies of Reactions Involving 3 Chloro 2 Methylsulfanyl Benzaldehyde

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms for benzaldehyde (B42025) derivatives often involves identifying short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products. While specific studies on 3-Chloro-2-(methylsulfanyl)benzaldehyde are not extensively detailed in the provided results, mechanistic proposals for analogous reactions offer significant insight.

In the synthesis of benzimidazole (B57391) derivatives using various aldehydes, a proposed mechanism suggests the formation of key intermediates. beilstein-journals.org When an aldehyde reacts with o-phenylenediamine (B120857) in the presence of a Lewis acid catalyst like Erbium(III) trifluoromethanesulfonate (B1224126), the reaction is believed to proceed through a dibenzylidenediamine intermediate (I) . This intermediate subsequently forms a bisimine intermediate (II) before cyclizing to the final 1,2-disubstituted benzimidazole product. beilstein-journals.org

In other contexts, such as radical reactions, different types of intermediates are observed. For example, radical clock studies have provided direct evidence for the formation of radical intermediates in certain transformations. acs.org Furthermore, computational studies on related chloro-alkenes have identified weakly bound hydrogen-bonded complexes that precede the main transition state in reactions initiated by hydroxyl radicals. researchgate.net

Table 1: Proposed Intermediates in Reactions Analogous to Benzaldehydes

| Reaction Type | Proposed Intermediate(s) | Precursor(s) | Method of Elucidation |

| Benzimidazole Synthesis | Dibenzylidenediamine, Bisimine | Aldehyde, o-phenylenediamine | Mechanistic Proposal beilstein-journals.org |

| Radical Hydroformylation | Alkyl Radical | Alkene, Formyl Radical | Radical Clock Studies acs.org |

| OH-initiated H-abstraction | Hydrogen-bonded complex | Chloro-alkene, OH radical | IRC Calculation (DFT) researchgate.net |

Kinetic Investigations and Rate-Determining Steps

Kinetic studies are crucial for understanding reaction rates and identifying the slowest, rate-determining step of a mechanism. For the OH-initiated gas-phase reactions of 3-chloro-2-methyl-1-propene, a structurally related compound, theoretical calculations have been employed to determine reaction kinetics. researchgate.net By calculating the energy profile of the reaction, researchers can predict rate constants over a wide range of temperatures. researchgate.net

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in directing the course and efficiency of chemical reactions by influencing their mechanisms.

Lewis Acid Catalysis : In the synthesis of benzimidazoles, the Lewis acid catalyst Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) is crucial for selectivity. beilstein-journals.org It coordinates to the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by o-phenylenediamine, selectively promoting the formation of double-condensation products. beilstein-journals.org

Photocatalysis and HAT Catalysis : In a synergistic approach to radical hydroformylation, a photocatalyst like fac-Ir(ppy)3 initiates the reaction by generating a key formyl radical via single-electron transfer. acs.org A co-catalyst, a sterically tailored thiophenol, then facilitates the crucial hydrogen atom transfer (HAT) step. The thiophenol's dual function is to polarize the transition state to accelerate HAT and to minimize steric hindrance, which collectively lowers the activation energy of this step. acs.org

Organic Catalysis : L-proline has been identified as an effective catalyst in various multicomponent reactions. It is proposed to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition step in the synthesis of thiopyrano[2,3-b]quinoline derivatives. nih.gov

Oxidizing Reagents : In the conversion of 2-chloro-3-formylquinolines to their corresponding esters, iodine is used as a reagent. Its role is to oxidize the aldehyde group to a carboxylic acid, which is then esterified in the presence of methanol. nih.gov

Table 2: Examples of Catalysts and Their Mechanistic Roles

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

| Erbium(III) trifluoromethanesulfonate | Benzimidazole Synthesis | Lewis acid; activates carbonyl group for nucleophilic attack. beilstein-journals.org |

| fac-Ir(ppy)3 & Thiophenol | Radical Hydroformylation | Synergistic catalysis; photocatalyst generates radical, HAT catalyst lowers activation barrier for hydrogen transfer. acs.org |

| L-proline | Multicomponent Reactions | Organocatalyst; facilitates Knoevenagel condensation and Michael addition. nih.gov |

| Iodine | Oxidation/Esterification | Oxidizing agent; converts aldehyde to carboxylic acid intermediate. nih.gov |

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), chemists can pinpoint its location in the final product, providing unambiguous evidence for a particular mechanistic pathway.

A clear example of this is seen in mechanistic studies of a radical hydroformylation reaction. acs.org To determine the source of the hydrogen atom in the newly formed aldehyde group, researchers used a deuterium-labeled reagent, α-chloro N-methoxyphthalimide ([D₂]-62). The experiments showed that there was exclusive (>99%) incorporation of deuterium (B1214612) into the formyl proton of the aldehyde product. acs.org This result definitively proved that the formyl group, including its hydrogen (or in this case, deuterium), was transferred as a single unit from the formyl radical precursor to the alkene, validating the proposed reaction pathway. acs.org

Computational Modeling of Reaction Mechanisms

Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) is a commonly used method to model these reactions.

In the study of OH-initiated reactions of 3-chloro-2-methyl-1-propene, the M06-2X hybrid density functional method was used for geometry optimization and frequency calculations of all species involved. researchgate.net To achieve higher accuracy for thermochemical and kinetic data, single-point energy calculations were further refined using the high-level CCSD(T) method. researchgate.net Such calculations allow for the mapping of the entire potential energy surface, identifying transition states and intermediates. researchgate.net

Computational modeling was also instrumental in understanding catalyst efficiency. The energy barrier for a key Hydrogen Atom Transfer (HAT) step in a hydroformylation reaction was calculated using the M06-2X functional. acs.org The model revealed a high barrier of 17.7 kcal/mol for the uncatalyzed pathway, which was significantly reduced to 9.4 kcal/mol in the presence of a thiophenol catalyst. acs.org This quantitative result provided a clear rationale for the catalyst's effectiveness. Theoretical calculations have also helped to rationalize reaction selectivity by analyzing the charge density on atoms, as seen in the Er(OTf)₃-catalyzed synthesis of benzimidazoles. beilstein-journals.org

Table 3: Computational Methods in Mechanistic Studies

| Computational Method | Application | Insights Gained |

| DFT (M06-2X) | Geometry optimization, frequency calculations, energy barrier calculation. acs.orgresearchgate.net | Identification of stationary points, understanding catalyst efficiency. acs.orgresearchgate.net |

| CCSD(T) | High-precision single-point energy calculations. researchgate.net | Accurate thermochemical and kinetic results. researchgate.net |

| IRC (Intrinsic Reaction Coordinate) | Minimum energy path calculations. researchgate.net | Confirmation of transition states connecting reactants and products. researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of 3-Chloro-2-(methylsulfanyl)benzaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the methylsulfanyl group. The chemical shift (δ) of the aldehydic proton is anticipated to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) being influenced by the positions of the chloro and methylsulfanyl substituents on the benzene (B151609) ring. The methyl protons of the methylsulfanyl group (-SCH₃) are expected to appear as a singlet in the upfield region, typically around 2.0-3.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methyl-H (-SCH₃) | 2.0 - 3.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides insights into the carbon framework of a molecule. The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between 190 and 200 ppm. The aromatic carbons will appear in the range of 120-150 ppm, with the carbons directly attached to the chloro and methylsulfanyl groups showing distinct chemical shifts due to the electronic effects of these substituents. The carbon of the methyl group in the methylsulfanyl substituent will resonate in the upfield region of the spectrum, generally between 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl-C (C=O) | 190 - 200 |

| Aromatic-C | 120 - 150 |

| Methyl-C (-SCH₃) | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this compound, this would be particularly useful in assigning the connectivity of the aromatic protons by observing cross-peaks between adjacent protons on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals, for example, confirming the attachment of the aromatic protons to their respective aromatic carbons and the methyl protons to the methyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration will likely be present in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is generally weaker and can be found in the range of 600-800 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-S | Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₇ClOS), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be evident from the characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope). This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a chemical mixture. In the context of this compound, GC-MS analysis provides critical information regarding its molecular weight and fragmentation pattern upon electron ionization, which is essential for its structural confirmation.

While a publicly available mass spectrum for this compound is not specified, the expected fragmentation can be predicted based on its chemical structure. The molecular ion peak (M⁺) would correspond to the compound's molecular weight. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), and the methylsulfanyl group (-SCH₃), leading to a series of characteristic daughter ions. The relative abundance of these fragments provides a unique fingerprint for the molecule.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Feature | Description | Predicted Value (m/z) |

|---|---|---|

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | 186/188 (due to ³⁵Cl/³⁷Cl isotopes) |

| Fragment 1 | Loss of formyl radical (-CHO) | 157/159 |

| Fragment 2 | Loss of chlorine radical (-Cl) | 151 |

| Fragment 3 | Loss of methylsulfanyl radical (-SCH₃) | 139 |

Note: This data is predictive and based on common fragmentation patterns for substituted benzaldehydes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the nature of its conjugated systems. For aromatic aldehydes like this compound, the spectrum is characterized by specific electronic transitions.

Typically, benzaldehydes exhibit two main absorption bands: a strong band corresponding to a π → π* transition within the aromatic ring and carbonyl group, and a weaker, longer-wavelength band from the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net For unsubstituted benzaldehyde (B42025), the π → π* transition occurs at approximately 248 nm, while the n → π* transition is found around 283 nm. researchgate.net

The presence of the chloro (-Cl) and methylsulfanyl (-SCH₃) groups on the benzene ring is expected to modify this absorption profile. Both groups act as auxochromes, possessing non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization, or resonance effect, typically lowers the energy gap between the electronic states, resulting in a bathochromic (red) shift to longer wavelengths for both the π → π* and n → π* transitions compared to unsubstituted benzaldehyde.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | π → π* Transition (λmax) | n → π* Transition (λmax) |

|---|---|---|

| Benzaldehyde | ~248 nm researchgate.net | ~283 nm researchgate.net |

| This compound | Expected >248 nm | Expected >283 nm |

Note: Values for this compound are expected shifts based on substituent effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation.

A specific single-crystal X-ray structure determination for this compound is not available in the surveyed literature. However, the analysis of structurally related compounds provides a clear indication of the detailed data such a study would yield. For instance, the crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, which contains the 2-(methylsulfanyl)benzyl moiety, has been determined. researchgate.net This analysis revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net Such data allows for the precise measurement of the spatial relationship between the methylsulfanyl group and the benzene ring.

Should a crystal structure for this compound be determined, it would provide unambiguous confirmation of the substitution pattern and the conformation of the aldehyde and methylsulfanyl groups relative to the aromatic ring.

Table 3: Example Crystallographic Data for a Structurally Related Compound: (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| Unit Cell Dimensions | a = 6.5717 (10) Å researchgate.net |

| b = 11.8058 (17) Å researchgate.net | |

| c = 16.201 (2) Å researchgate.net | |

| β = 97.374 (3)° researchgate.net | |

| Volume (V) | 1246.5 (3) ų researchgate.net |

| Molecules per Unit Cell (Z) | 4 researchgate.net |

Note: This data is for a related compound and serves to illustrate the outputs of an X-ray crystallographic analysis. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular structure, reactivity, and various spectroscopic properties. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape. For a molecule like 3-Chloro-2-(methylsulfanyl)benzaldehyde, such calculations can elucidate the interplay between the electron-withdrawing chloro and aldehyde groups and the electron-donating methylsulfanyl group.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it a preferred method for studying substituted benzaldehydes. mdpi.comresearchgate.net A typical DFT study of this compound would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model its properties accurately. dergipark.org.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, calculations would refine the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement. mdpi.com

Conformational analysis would focus on the rotation around the single bonds connecting the aldehyde (-CHO) and methylsulfanyl (-SCH₃) groups to the benzene (B151609) ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. dergipark.org.tr This analysis identifies the global minimum energy conformer—the most stable spatial orientation of the molecule—as well as any local minima, which represent other stable, albeit less favorable, conformations. The planarity of the benzaldehyde (B42025) moiety and the orientation of the methylsulfanyl group relative to the ring are key structural parameters that would be determined.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom of the methylsulfanyl group.

LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. The LUMO would likely be centered on the electron-deficient carbonyl group (C=O) of the aldehyde function. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Analysis of these orbitals provides insight into the charge transfer interactions that can occur within the molecule. malayajournal.org

Table 1: Representative Quantum Chemical Descriptors

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

| Ionization Potential (I) (eV) | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) (eV) | Energy released when an electron is added (approximated as -ELUMO) |

| Chemical Hardness (η) (eV) | Resistance to change in electron distribution, calculated as (I-A)/2 |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com

The MESP map for this compound would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, typically found around electronegative atoms. The oxygen of the carbonyl group and the chlorine atom would be the most electron-rich sites, making them susceptible to attack by electrophiles. nih.govyoutube.com

Positive Potential (Blue): Regions of low electron density, usually associated with hydrogen atoms. The aldehyde proton and the protons on the benzene ring would exhibit a positive potential, indicating sites for potential nucleophilic interaction. nih.govyoutube.com

Neutral Potential (Green): Areas with balanced charge.

This map provides a clear, color-coded guide to the molecule's reactivity profile. researchgate.net

To quantify the distribution of electronic charge, population analysis methods are employed. These calculations assign partial charges to each atom in the molecule.

Mulliken Population Analysis: One of the oldest and simplest methods for calculating atomic charges. While computationally efficient, its results can be highly dependent on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis: A more robust method that analyzes the electron density in terms of localized bonds and lone pairs. NBO analysis provides a more chemically intuitive picture of charge distribution and also details stabilizing interactions within the molecule, such as hyperconjugation.

For this compound, these analyses would quantify the partial negative charges on the oxygen and chlorine atoms and the partial positive charge on the carbonyl carbon, providing a numerical basis for understanding the molecule's polarity and reactive sites.

Table 2: Illustrative Natural Bond Orbital (NBO) Atomic Charges

| Atom | Expected Partial Charge (e) |

|---|---|

| O (in CHO) | Strongly Negative |

| C (in CHO) | Strongly Positive |

| Cl | Negative |

| S | Slightly Negative / Near Neutral |

| C (attached to Cl) | Positive |

| C (attached to S) | Slightly Negative |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are widely used to predict the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a principal method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP or the M06-2X. researchgate.net The accuracy of these predictions depends significantly on the choice of basis set, such as 6-311++G(d,p), and the inclusion of solvent effects, typically modeled using the Polarizable Continuum Model (PCM). github.io The process involves optimizing the molecule's geometry first and then calculating the NMR shielding tensors. github.ionih.gov By comparing the calculated chemical shifts with experimental data, a detailed assignment of the signals can be achieved.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 10.15 | 10.20 |

| Aromatic (H-4) | 7.50 | 7.55 |

| Aromatic (H-5) | 7.25 | 7.30 |

| Aromatic (H-6) | 7.65 | 7.70 |

| Methyl (-SCH₃) | 2.40 | 2.45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the n→π* and π→π* transitions, which are characteristic of the carbonyl and aromatic functionalities. researchgate.netresearchgate.net The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The choice of solvent in the TD-DFT calculation is critical, as solvatochromic shifts (changes in λmax with solvent polarity) can be significant.

Table 2: Hypothetical Predicted Electronic Transitions for this compound in Methanol

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| n→π | 325 | 0.02 |

| π→π | 280 | 0.45 |

| π→π* | 245 | 0.60 |

Reaction Pathway and Transition State Modeling for Mechanistic Insight

Theoretical modeling is a key tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. For this compound, this involves modeling reactions such as nucleophilic addition to the carbonyl group or oxidation of the methylsulfanyl group.

Using DFT methods like M06-2X or B3LYP, researchers can identify the geometries of reactants, products, intermediates, and, most importantly, transition states. researchgate.netacs.org The calculation of vibrational frequencies helps to confirm that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net By determining the energies of these stationary points, the activation energy barriers and reaction enthalpies can be calculated. This information provides deep mechanistic insight, allowing for the evaluation of different possible reaction pathways and the identification of the most kinetically and thermodynamically favorable routes. For instance, modeling the reaction with a hydride source would allow for the detailed study of the reduction of the aldehyde group, pinpointing the transition state structure and the energy required to overcome the reaction barrier.

Structure-Reactivity Correlation via Computational Approaches

Computational approaches can establish clear correlations between the electronic structure of this compound and its chemical reactivity. This is often achieved through the analysis of molecular orbitals and other DFT-based chemical reactivity descriptors. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the LUMO is expected to be localized on the benzaldehyde moiety, indicating that this is the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the aldehyde hydrogen and carbon, highlighting the primary site for nucleophilic attack. The sulfur atom would also represent a region of localized negative potential.

Global Reactivity Descriptors: Quantities such as electrophilicity index, chemical potential, and chemical hardness can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in various chemical reactions and its potential interactions with other reagents.

Synthetic Applications and Chemical Utility of 3 Chloro 2 Methylsulfanyl Benzaldehyde

Role as a Key Building Block in Complex Organic Synthesis